molecular formula C11H16Cl2N4 B2671534 3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride CAS No. 853680-34-9

3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride

Cat. No.: B2671534
CAS No.: 853680-34-9
M. Wt: 275.18
InChI Key: LVVMAMUGLHOGLN-UHFFFAOYSA-N
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Description

3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride is a heterocyclic compound that features a piperazine ring attached to an imidazo[1,2-a]pyridine scaffold. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in drug development .

Scientific Research Applications

3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method includes the iodine-catalyzed one-pot three-component condensation of an aryl aldehyde, 2-aminopyridine, and piperazine . This reaction proceeds via a [4 + 1] cycloaddition mechanism, yielding the desired imidazo[1,2-a]pyridine derivative in good yields.

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the imidazo[1,2-a]pyridine scaffold.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of the piperazine ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

3-piperazin-1-ylimidazo[1,2-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-2-6-15-10(3-1)13-9-11(15)14-7-4-12-5-8-14;;/h1-3,6,9,12H,4-5,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVMAMUGLHOGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C3N2C=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853680-34-9
Record name 1-{imidazo[1,2-a]pyridin-3-yl}piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-imidazo[1,2-a]pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester (950 mg, 3.14 mmol) in DCM (10 mL) and 2.0N HCl in Et2O (5 mL) was stirred for 12 hours. A precipitate formed and was filtered off to give 3-piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride as a red solid (800 mg).
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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